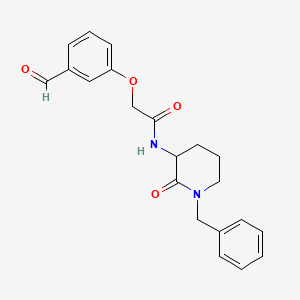

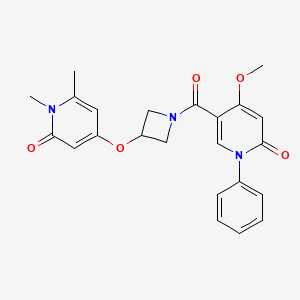

![molecular formula C12H14F3NO2S B2487606 4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477864-27-0](/img/structure/B2487606.png)

4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[2-(Trifluoromethyl)benzyl]-1lambda6,4-thiazinane-1,1-dione" is part of a broader class of chemicals that are studied for their unique structures and properties. This compound belongs to a category of molecules that incorporate both the trifluoromethyl group and a thiazinane dione structure, contributing to its distinctive chemical behavior and potential utility in various fields.

Synthesis Analysis

The synthesis of related tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one has been explored through the use of 1,5-difluoro-2,4-dinitrobenzene, integrating privileged structures into one skeleton (Li et al., 2007). Another study discusses the parallel solution-phase synthesis of similar structures utilizing the same starting material, highlighting the efficiency of using urea-hydrogen peroxide for the introduction of the sulfone group (Zhanguo Wang et al., 2007).

Molecular Structure Analysis

The molecular structure and crystal packing of benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives, which share structural features with the compound of interest, were studied through single-crystal X-ray structural analysis. These investigations provide insights into the electronic band structures and charge-carrier transport properties, relevant for understanding the intrinsic characteristics of the target compound (Getmanenko et al., 2013).

Chemical Reactions and Properties

The generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides through a reaction involving trifluoromethanesulfanylamide highlights the chemical reactivity of related structures, offering insight into potential chemical reactions and properties of the compound (Q. Xiao et al., 2013).

Physical Properties Analysis

Studies related to the synthesis, electronic properties, and crystal packing of benzo[1,2-b:6,5-b′]dithiophene(dithiazole)-4,5-dione derivatives help in understanding the physical properties of similar compounds. The analysis includes electronic, electrochemical, and electrical properties which are essential for applications in organic electronics (Getmanenko et al., 2013).

Chemical Properties Analysis

The study on the synthesis and characterization of new derivatives related to thiazinane and oxazepane diones, including reactions and spectral characterizations, provides valuable information on the chemical properties of such compounds. This research aids in understanding the reactivity and potential functionalities of the target compound (Walid Faraj AL-Hiti et al., 2022).

Scientific Research Applications

Design and Synthesis of Novel Compounds :

- A study focused on the development of novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda(6)-benzo[1,4]thiazin-3-one, showing the potential for creating new chemical structures and scaffolds for further research and applications in medicinal chemistry and materials science (Li et al., 2007).

Synthesis and Characterization of New Derivatives :

- Research on the synthesis and characterization of new derivatives of 3-(2-(6-oxo-1,3-thiazinan-3-yl)-R)-1,3-oxazepane-4,7-dione and N-Bromo amines 1,3-oxazepane-4,7-dione derivatives. This highlights the continuous exploration and expansion of chemical libraries, which is crucial for discovering new compounds with potential biological or industrial applications (Walid Faraj AL-Hiti & Safa Abdulsalam Abdalgabar, 2022).

Microwave-Assisted Synthesis of Fused Heterocycles :

- A study demonstrating the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety. This research indicates the importance of advanced synthesis techniques in creating complex chemical structures, potentially opening up new avenues in drug discovery and material science (M. Shaaban, 2008).

NMR and DFT Calculation Study on Structures :

- An in-depth study using NMR and DFT calculations to investigate the structures of related compounds. This type of research is essential for understanding the molecular behavior of these compounds, which can be crucial for their application in various fields (A. Gryff-Keller, P. Szczeciński & A. Kraska-Dziadecka, 2011).

Generation of Specific Thiazine Dioxides :

- Research on the generation of specific thiazine dioxides, highlighting the synthesis of novel chemical entities that could have potential applications in pharmacology and materials science (Q. Xiao, J. Sheng, Zhiyuan Chen & Jie Wu, 2013).

Inhibitors of HCV NS5B Polymerase :

- A study where analogs of this compound were discovered as a novel class of inhibitors of HCV NS5B polymerase, indicating potential therapeutic applications (D. Ellis et al., 2008).

Safety and Hazards

properties

IUPAC Name |

4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2S/c13-12(14,15)11-4-2-1-3-10(11)9-16-5-7-19(17,18)8-6-16/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFUCRZZRQXAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

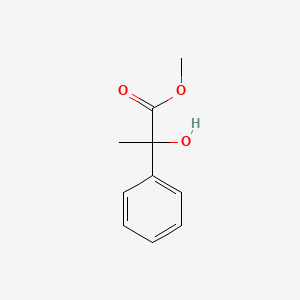

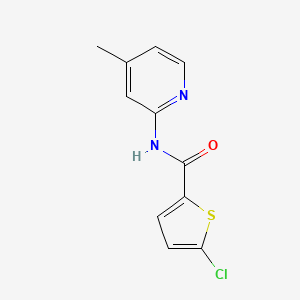

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)

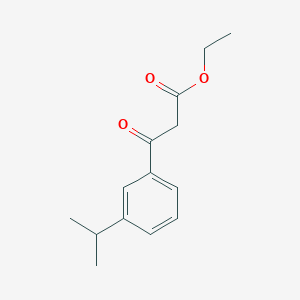

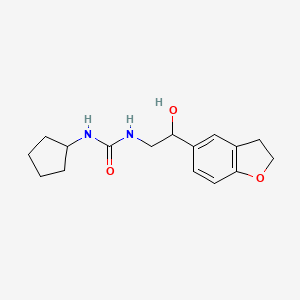

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

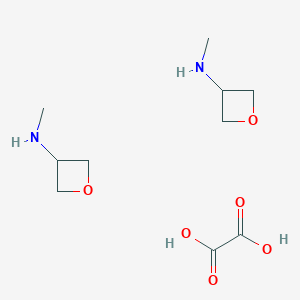

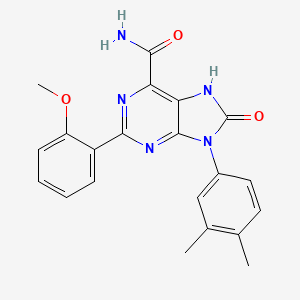

![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)

![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)

![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)

![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)